5-amino-N-benzyl-2-chloro-N-ethylbenzamide
Overview
Description
5-amino-N-benzyl-2-chloro-N-ethylbenzamide is a useful research compound. Its molecular formula is C16H17ClN2O and its molecular weight is 288.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science
5-amino-N-benzyl-2-chloro-N-ethylbenzamide compounds contribute significantly to the synthesis and characterization of novel polymeric materials. For instance, novel diamines synthesized from similar aromatic compounds have been polymerized with various dianhydrides to produce polyimides with notable solubility in organic solvents and high degradation temperatures, indicating their potential for advanced material applications (Butt et al., 2005).
Pharmacological Research
In the realm of pharmacology, derivatives of benzamides, akin to this compound, have been explored for their potential as bioactive molecules. For example, 4-thiazolidinone derivatives have shown significant promise as benzodiazepine receptor agonists with considerable anticonvulsant activity, suggesting a new avenue for therapeutic agent development (Faizi et al., 2017).
Anticancer Research
Furthermore, benzamide derivatives have demonstrated potential in anticancer research, with some compounds exhibiting selective cytotoxicity against cancer cell lines. This suggests that modifications to the benzamide backbone, similar to those in this compound, could yield potent anticancer agents (Romero-Castro et al., 2011).
Microbial and Antioxidant Activity
The discovery of new benzamides from endophytic strains highlights the role of these compounds in microbial and antioxidant research. Novel benzamide compounds have shown promising antimicrobial and antioxidant activities, suggesting their potential for pharmaceutical applications (Yang et al., 2015).
Properties
IUPAC Name |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-10-13(18)8-9-15(14)17/h3-10H,2,11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKTUVFAFYFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.